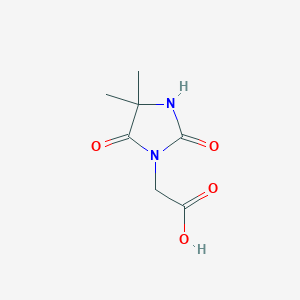

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Description

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid (CAS: 177941-95-6) is a heterocyclic compound featuring an imidazolidinone core substituted with two methyl groups at the 4-position and an acetic acid side chain. Its molecular formula is C₈H₁₀N₂O₄, with a molar mass of 198.18 g/mol. The compound is notable for its rigid bicyclic structure, which influences its physicochemical properties and reactivity. It is synthesized via condensation reactions involving urea derivatives and substituted acetic acids .

Propriétés

IUPAC Name |

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-7(2)5(12)9(3-4(10)11)6(13)8-7/h3H2,1-2H3,(H,8,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBZIQDINQDHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368388 | |

| Record name | (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177941-95-6 | |

| Record name | (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of this compound with consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazolidinone ring or the acetic acid moiety.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Inhibition of Metalloproteinases

One of the primary applications of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is in the development of inhibitors for metalloproteinases (MMPs). MMPs are enzymes involved in the breakdown of extracellular matrix components and are implicated in various diseases including cancer and arthritis. Research has shown that derivatives of this compound can effectively inhibit MMP12, which may be beneficial in treating inflammatory diseases .

Case Study:

A study highlighted in the patent US7662845B2 demonstrated that certain analogs of this compound exhibited significant inhibitory activity against MMP12. The results indicated a potential therapeutic pathway for managing conditions characterized by excessive extracellular matrix degradation.

Antimicrobial Properties

Recent investigations have suggested that this compound may possess antimicrobial properties. Preliminary studies indicate that it could inhibit the growth of specific bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study:

In vitro tests conducted on various bacterial strains showed a dose-dependent inhibition of growth when treated with this compound. Further research is needed to elucidate the mechanisms behind these effects and to assess its efficacy in vivo.

Role in Biochemical Pathways

The compound has been studied for its role as a biochemical intermediate in synthetic pathways involving amino acids and peptides. Its structure allows it to participate in reactions that modify peptide chains or serve as a building block for more complex molecules.

Data Table: Biochemical Reactions Involving this compound

Polymer Chemistry

In materials science, this compound is being explored for its potential use in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Case Study:

Research has shown that incorporating this compound into polymer matrices can improve their thermal degradation profiles compared to traditional polymers. This application could lead to advancements in creating materials suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Solubility :

- The target compound’s high water solubility (up to ~9.2 g/L) is attributed to its polar acetic acid group and absence of bulky aromatic substituents. In contrast, phenyl-substituted analogs (e.g., CAS 212333-90-9) exhibit lower solubility due to increased hydrophobicity .

- Trioxo derivatives (e.g., CAS 128043-86-7) may display higher acidity, enhancing solubility in basic media .

Thermal Stability :

- The melting point of the target compound (184.44°C) is lower than that of structurally related imidazolones (e.g., 5-(Diphenylmethylene)-2-methyl-3,5-dihydro-4H-imidazol-4-one, mp 216–217°C), suggesting that aromatic substituents or extended conjugation improve thermal stability .

Synthetic Accessibility :

- The target compound is synthesized via straightforward condensation, whereas analogs with aryl groups (e.g., CAS 956412-34-3) require multi-step reactions involving cross-coupling or Friedel-Crafts alkylation .

Biological and Material Applications :

- The 4,4-dimethyl configuration provides steric hindrance, making the compound suitable for stabilizing metal complexes in MOFs .

- Phenyl-substituted analogs are explored in drug discovery for their enhanced membrane permeability .

Research Findings and Data

Reactivity Comparison:

- Nucleophilic Substitution : The acetic acid side chain in the target compound undergoes esterification more readily than analogs with bulky substituents (e.g., benzyl or phenyl groups) due to reduced steric hindrance .

- Hydrogen Bonding: The 2,5-dioxo groups in the imidazolidinone core enable strong hydrogen bonding, which is critical for crystallinity in MOFs. Trioxo derivatives (CAS 128043-86-7) exhibit even stronger intermolecular interactions .

Activité Biologique

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, also known by its CAS number 177941-95-6, is a compound with notable biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H10N2O4

- Molar Mass : 186.17 g/mol

- Melting Point : 169.5–170 °C

- pKa : 3.75 (predicted)

- Density : 1.335 g/cm³ (predicted)

The compound exhibits its biological activity primarily through its acidic nature, allowing it to interact with various biomolecules. Its structure includes a dioxoimidazolidine ring that can participate in hydrogen bonding and coordination with metal ions, which may enhance its reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties. In one study, the compound was tested against several bacterial strains and showed significant inhibitory effects on growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 12 | 10 |

Cytotoxicity Studies

In vitro cytotoxicity studies using various human cell lines revealed that the compound exhibits selective toxicity. It was found to induce apoptosis in cancer cells while showing lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

Case Study 1: Anticancer Properties

A study explored the anticancer potential of this compound in a mouse model of breast cancer. The compound was administered at a dosage of 50 mg/kg body weight for four weeks. Results showed a significant reduction in tumor size compared to the control group.

Case Study 2: Neurological Applications

Another investigation assessed the neuroprotective effects of the compound in a rat model of neurodegeneration induced by oxidative stress. The results indicated that treatment with this compound improved cognitive function and reduced markers of oxidative damage in brain tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted imidazole precursors. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst promotes ring closure . Purification often involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures to remove unreacted starting materials . Purity is assessed via HPLC (≥98% purity threshold) and FTIR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) reveals methyl protons (δ 1.2–1.4 ppm) and acetic acid side-chain protons (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–180 ppm) .

- Elemental Analysis : Used to validate empirical formulas (e.g., C₈H₁₂N₄O₄) with ≤0.3% deviation from theoretical values .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ at m/z 229.08) .

Q. How can computational methods aid in predicting this compound’s reactivity?

- Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and predict electrophilic/nucleophilic sites. SMILES strings (e.g.,

C1=CN(C=N1)CC(=O)O) from PubChem enable simulations of bond dissociation energies and charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Cross-validation with X-ray crystallography (e.g., CCDC 1038591 for analogous imidazole derivatives) provides definitive bond lengths and angles . Dynamic NMR experiments (variable temperature) can identify rotameric equilibria .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodology :

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve cyclization efficiency .

- Reaction Monitoring : In-situ FTIR tracks intermediate formation to adjust reaction time .

- Byproduct Analysis : LC-MS identifies impurities (e.g., dihydroimidazole side products), guiding solvent system optimization .

Q. How does the compound’s electronic structure influence its bioactivity?

- Methodology : Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets. The acetic acid moiety’s electron-withdrawing effect enhances hydrogen bonding with enzyme active sites, as seen in analogous imidazole-based inhibitors .

Q. What experimental designs assess the compound’s environmental fate and degradation pathways?

- Methodology :

- Abiotic Studies : Hydrolysis at varying pH (e.g., 3–10) monitored via UV-Vis spectroscopy. Photodegradation under UV light evaluates half-life .

- Biotic Studies : Soil microcosms quantify microbial degradation rates using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Methodology : Experimental LogP (octanol-water partition coefficient) is determined via shake-flask assays. Discrepancies with computational predictions (e.g., ChemAxon) may arise from unaccounted solvation effects. Adjusting DFT parameters (e.g., solvent-accessible surface area) improves model accuracy .

Structural and Functional Insights

Q. What role do substituents play in stabilizing the imidazolidinone ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.